molecular formula C10H16N2O B12235326 N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclopentanamine

N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclopentanamine

Cat. No.: B12235326
M. Wt: 180.25 g/mol
InChI Key: ZYIXFVBCMAQUPW-UHFFFAOYSA-N
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Description

N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclopentanamine is a compound that features a cyclopentanamine moiety linked to a 5-methyl-1,2-oxazole ring

Properties

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclopentanamine

InChI

InChI=1S/C10H16N2O/c1-8-6-10(12-13-8)7-11-9-4-2-3-5-9/h6,9,11H,2-5,7H2,1H3

InChI Key

ZYIXFVBCMAQUPW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)CNC2CCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclopentanamine typically involves the formation of the oxazole ring followed by its attachment to the cyclopentanamine moiety. One common method for synthesizing oxazoles is the Van Leusen oxazole synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aldehydes . This method can be adapted to introduce the 5-methyl group on the oxazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclopentanamine can undergo various chemical reactions, including:

    Oxidation: The oxazole ring can be oxidized under specific conditions to form oxazole N-oxides.

    Reduction: Reduction reactions can target the oxazole ring or the cyclopentanamine moiety, depending on the reagents used.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxazole ring can yield oxazole N-oxides, while reduction can lead to the formation of reduced oxazole derivatives.

Scientific Research Applications

N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclopentanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclopentanamine involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The cyclopentanamine moiety may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclopentanamine is unique due to the presence of both the cyclopentanamine and oxazole moieties, which may confer distinct chemical and biological properties

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